molecular formula C9H17NO2 B15260838 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid

3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid

Cat. No.: B15260838
M. Wt: 171.24 g/mol
InChI Key: IFSZZMXHEGRJAQ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid is a compound with a unique cyclobutyl structure, characterized by the presence of an amino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a or other cycloaddition reactions.

    Introduction of the Amino Group: The amino group can be introduced via amination reactions, often using reagents like ammonia or amines.

    Attachment of the Propanoic Acid Moiety: This step involves the addition of a propanoic acid group, which can be achieved through esterification or other carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural stability, while the propanoic acid moiety can participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid is unique due to its specific cyclobutyl structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid

InChI

InChI=1S/C9H17NO2/c1-9(2)6(5-7(9)10)3-4-8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)/t6-,7+/m1/s1

InChI Key

IFSZZMXHEGRJAQ-RQJHMYQMSA-N

Isomeric SMILES

CC1([C@@H](C[C@@H]1N)CCC(=O)O)C

Canonical SMILES

CC1(C(CC1N)CCC(=O)O)C

Origin of Product

United States

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